molecular formula C17H25N3O3S B2958894 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide CAS No. 873671-72-8

3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide

Katalognummer B2958894
CAS-Nummer: 873671-72-8
Molekulargewicht: 351.47
InChI-Schlüssel: VZUYKEDTLKPMAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide, also known as TAK-659, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and inflammation. TAK-659 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.

Wirkmechanismus

3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide inhibits BTK by binding to the enzyme's active site and preventing its activation. BTK is a key regulator of B-cell development and function, and its inhibition leads to a reduction in B-cell activity and proliferation. This, in turn, leads to a reduction in the production of inflammatory cytokines and antibodies, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. It has been found to inhibit the growth and proliferation of cancer cells and reduce the production of inflammatory cytokines in animal models of autoimmune disorders and inflammation. 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability, making it a promising candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, good pharmacokinetic properties, and ability to inhibit BTK. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy and safety.

Zukünftige Richtungen

There are several future directions for the development of 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide, including:
1. Further optimization of the compound to improve its efficacy and safety.
2. Evaluation of its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.
3. Investigation of its potential combination with other drugs to enhance its therapeutic effects.
4. Development of new drug delivery systems to improve its bioavailability and reduce its toxicity.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide is a promising chemical compound that has shown potent anti-inflammatory and anti-tumor effects in preclinical studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to evaluate its potential therapeutic applications in various diseases and to optimize its efficacy and safety.

Synthesemethoden

The synthesis of 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide involves the reaction of 3-tert-butyl-4-methoxybenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or toluene at room temperature. The resulting product is then purified by column chromatography to obtain 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and inflammation. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and progression of these diseases. 3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide has been found to be more potent and selective than other BTK inhibitors, making it a promising candidate for further development.

Eigenschaften

IUPAC Name

3-tert-butyl-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-17(2,3)15-12-14(6-7-16(15)23-4)24(21,22)19-8-5-10-20-11-9-18-13-20/h6-7,9,11-13,19H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUYKEDTLKPMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl-N-(3-imidazol-1-yl-propyl)-4-methoxy-benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.